![molecular formula C18H22N2O4 B3988684 3-nitro-4-[(3,3,5-trimethylcyclohexyl)amino]-2H-chromen-2-one](/img/structure/B3988684.png)
3-nitro-4-[(3,3,5-trimethylcyclohexyl)amino]-2H-chromen-2-one
Descripción general
Descripción
3-nitro-4-[(3,3,5-trimethylcyclohexyl)amino]-2H-chromen-2-one, also known as NTBC, is a chemical compound that has been studied extensively in the field of scientific research. It is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of aromatic amino acids such as tyrosine and phenylalanine. The inhibition of HPPD by NTBC has been shown to have a wide range of applications in both biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 3-nitro-4-[(3,3,5-trimethylcyclohexyl)amino]-2H-chromen-2-one involves the binding of the compound to the active site of HPPD. This prevents the enzyme from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate, which is a key step in the biosynthesis of tyrosine and phenylalanine. The inhibition of HPPD by this compound leads to a reduction in the levels of these amino acids, which can have a wide range of effects on cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific experimental conditions and cell types used. In general, the inhibition of HPPD by this compound has been shown to reduce cell growth and metabolism, as well as alter the levels of various metabolites and biomolecules. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in certain disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-nitro-4-[(3,3,5-trimethylcyclohexyl)amino]-2H-chromen-2-one in lab experiments is its potent and specific inhibition of HPPD. This allows researchers to study the effects of reduced tyrosine and phenylalanine production without the confounding effects of other metabolic pathways. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experimental systems.
Direcciones Futuras
There are many potential future directions for research involving 3-nitro-4-[(3,3,5-trimethylcyclohexyl)amino]-2H-chromen-2-one. One area of interest is the role of HPPD inhibition in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new and more potent HPPD inhibitors may have therapeutic potential in the treatment of these diseases. Finally, the use of this compound as a tool for studying the regulation of amino acid metabolism in various cell types and disease states is an area of ongoing research.
Aplicaciones Científicas De Investigación
The primary application of 3-nitro-4-[(3,3,5-trimethylcyclohexyl)amino]-2H-chromen-2-one in scientific research is as an inhibitor of HPPD. This enzyme is essential for the production of tyrosine and phenylalanine, which are important building blocks for the synthesis of proteins and other essential biomolecules. By inhibiting HPPD, this compound can be used to study the effects of reduced tyrosine and phenylalanine production on cell growth and metabolism.
Propiedades
IUPAC Name |
3-nitro-4-[(3,3,5-trimethylcyclohexyl)amino]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11-8-12(10-18(2,3)9-11)19-15-13-6-4-5-7-14(13)24-17(21)16(15)20(22)23/h4-7,11-12,19H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBVGMMIROTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



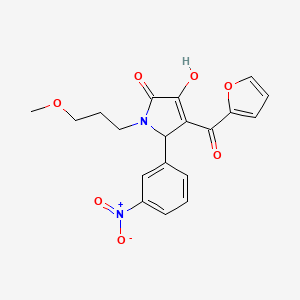
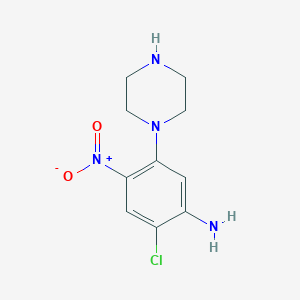
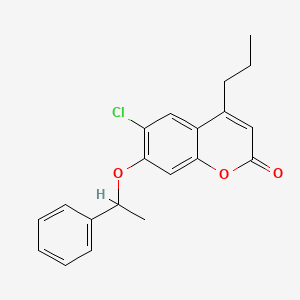


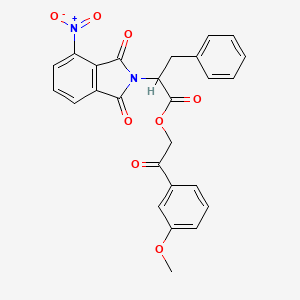
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3988654.png)
![5-(1,3-benzodioxol-5-ylmethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988659.png)
![ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988664.png)
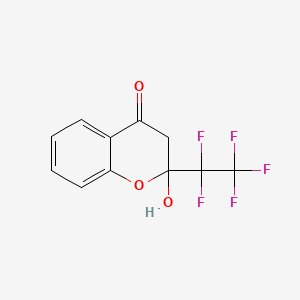
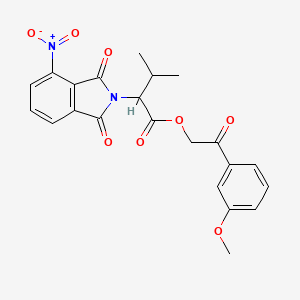
![4-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3988698.png)
![4-[3-(2-chlorophenyl)pyrrolidin-1-yl]-N-cyclopentyl-4-oxobutanamide](/img/structure/B3988708.png)
![{5-[(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-tetrazol-1-yl}acetic acid](/img/structure/B3988710.png)